molecular formula C20H22N6O3 B2757748 (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone CAS No. 1019100-50-5

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone

Cat. No. B2757748
CAS RN: 1019100-50-5
M. Wt: 394.435
InChI Key: SRNZCWAGVPQXRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrazole derivative with a pyridazine derivative . The reaction is typically carried out in a suitable solvent, and the product is purified by techniques such as column chromatography .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), a piperazine ring (a six-membered ring with two nitrogen atoms), and a phenyl ring (a six-membered carbon ring) with two methoxy groups attached .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrazole, pyridazine, and piperazine rings can all participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups and their arrangement in the molecule. For example, the presence of the polar pyrazole, pyridazine, and piperazine rings, as well as the methoxy groups, would likely make the compound soluble in polar solvents.

Future Directions

The compound (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone and related compounds could be the subject of future research. They could be investigated for potential biological activities, and their synthesis could be optimized for large-scale production .

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-12-15(13-17(14-16)29-2)20(27)25-10-8-24(9-11-25)18-4-5-19(23-22-18)26-7-3-6-21-26/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNZCWAGVPQXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone

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